molecular formula C14H20O B1324679 2,2,3',4'-Tetramethylbutyrophenone CAS No. 898765-64-5

2,2,3',4'-Tetramethylbutyrophenone

Cat. No. B1324679
M. Wt: 204.31 g/mol
InChI Key: NYTPFGDALUCTBM-UHFFFAOYSA-N
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Description

“2,2,3’,4’-Tetramethylbutyrophenone” is an organic compound with the molecular formula C14H20O . It is also known as TMB or butylcyclohexylacetophenone. The compound has a molecular weight of 204.31 .


Molecular Structure Analysis

The molecular structure of “2,2,3’,4’-Tetramethylbutyrophenone” contains a total of 35 bonds. These include 15 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ketone (aromatic) .

Scientific Research Applications

1. Role in the Synthesis of Synthetic Cathinone Derivatives

2,2,3',4'-Tetramethylbutyrophenone has been identified as a precursor or intermediate in the synthesis of synthetic cathinone derivatives, such as pentylone and methylenedioxy pyrovalerone. It has been characterized using high-performance analytical techniques and is not expected to act as a psychoactive substance due to the absence of the characteristic amine group of cathinone derivatives (Armenta et al., 2019).

2. Utility in Fluorescence Switching and Sensing Applications

A derivative of tetraphenylethene, prepared from a compound similar to 2,2,3',4'-Tetramethylbutyrophenone, shows properties like aggregation-induced emission and strong proton capture capability. This allows for reversible fluorescence switching, making it a promising candidate for chemical sensing and environmental monitoring (Wang et al., 2015).

3. Involvement in Biosynthesis of Natural Products

2,2,3',4'-Tetramethylbutyrophenone or its derivatives could potentially play a role in the biosynthesis of various natural products, such as phlorisovalerophenone, through engineered biosynthetic pathways in microorganisms like Escherichia coli (Zhou et al., 2016).

4. Chromatographic Analysis

Compounds related to 2,2,3',4'-Tetramethylbutyrophenone have been used in chromatographic analyses, such as the determination of triphenyltin and tributyltin in environmental samples (Compañó et al., 1995).

5. Potential in Drug Synthesis and Characterization

Related butyrophenone derivatives have been synthesized and investigated for their potential antidopaminergic activity, indicating a possible use of 2,2,3',4'-Tetramethylbutyrophenone in the development of new pharmacological agents (Cortizo et al., 1991).

6. Photocatalytic Applications

Derivatives of 2,2,3',4'-Tetramethylbutyrophenone have been studied for their photocatalytic degradation efficiency, contributing to environmental remediation efforts (Cheng et al., 2007).

7. Electrochemical Studies

Schiff base complexes derived from compounds related to 2,2,3',4'-Tetramethylbutyrophenone have been synthesized and studied for their electrochemical properties, which could be relevant in various industrial and research applications (Ourari et al., 2014).

properties

IUPAC Name

1-(3,4-dimethylphenyl)-2,2-dimethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-6-14(4,5)13(15)12-8-7-10(2)11(3)9-12/h7-9H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTPFGDALUCTBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)C1=CC(=C(C=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642440
Record name 1-(3,4-Dimethylphenyl)-2,2-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3',4'-Tetramethylbutyrophenone

CAS RN

898765-64-5
Record name 1-(3,4-Dimethylphenyl)-2,2-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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